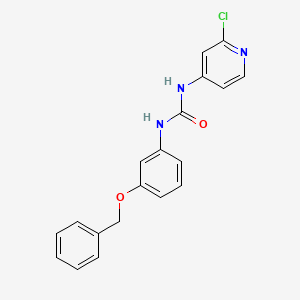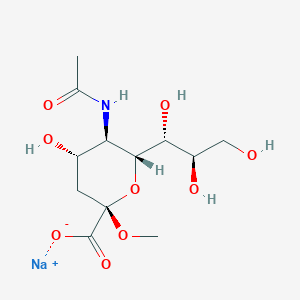
2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt: is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in cellular interactions, signaling, and microbial pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt involves the methylation of N-acetylneuraminic acid. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetylneuraminic acid are protected using suitable protecting groups.
Methylation: The protected N-acetylneuraminic acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylated hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The compound acts as a substrate for neuraminidase enzymes. Neuraminidases cleave the glycosidic linkages of neuraminic acids, releasing sialic acids from glycoproteins and glycolipids. This process is crucial for the life cycle of certain viruses, such as influenza, which use neuraminidase to release newly formed viral particles from infected cells .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid (Neu5Ac): The parent compound, which lacks the methylation at the 2-O position.
N-Glycolylneuraminic acid (Neu5Gc): Another sialic acid derivative with a glycolyl group instead of an acetyl group.
Uniqueness
Properties
Molecular Formula |
C12H20NNaO9 |
|---|---|
Molecular Weight |
345.28 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1 |
InChI Key |
WAEZEQUBHGTBMQ-JYMIJESRSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


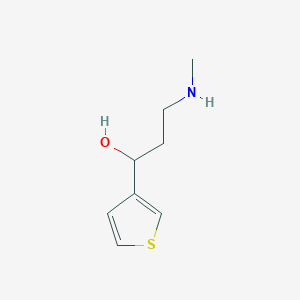
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)

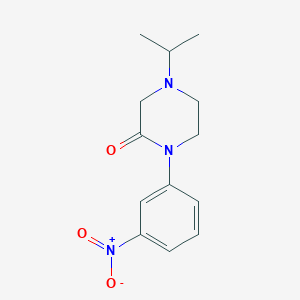
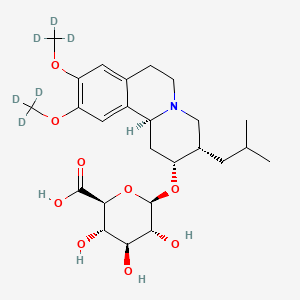
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

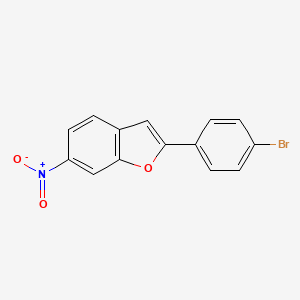
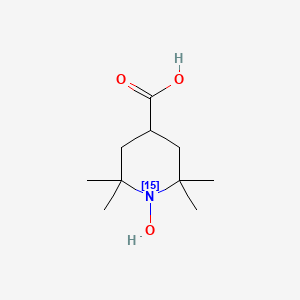

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
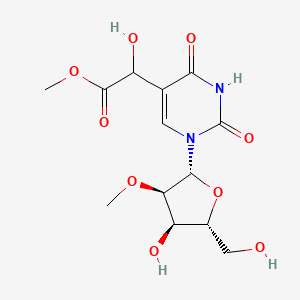
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
